Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate
Description
Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate is a bicyclic heterocyclic compound featuring a fused furopyran core structure with a hexahydro backbone and a methyl ester substituent. The furopyran scaffold distinguishes itself through its oxygen-containing fused ring system, which influences electronic distribution, stereochemistry, and intermolecular interactions compared to sulfur- or benzene-containing analogs .
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyran-3a-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-11-8(10)9-3-5-13-7(9)2-4-12-6-9/h7H,2-6H2,1H3 |
InChI Key |
XHJFJKJPRSGAFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCOC1CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a suitable pyran precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a bicyclic framework with the following analogs (Figure 1):
- Benzopyrans (e.g., compounds 2d , 2e in ): Feature a benzene ring fused to pyran, enhancing aromaticity and electron delocalization.
- Pyranopyrans (e.g., 2g in ): Contain two pyran rings, increasing steric complexity and conformational rigidity.
- Thienopyridines (): Replace oxygen with sulfur in the fused ring, altering electronic properties (e.g., polarizability, H-bonding capacity).
Key Structural Differences :
Substituent Effects on Physical and Spectral Properties
highlights how substituents influence physical properties (Table 1) and spectral signatures:
Table 1: Physical Properties of Analogs ()
| Compound | Substituent | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | NMR (Key Shifts, ppm) |
|---|---|---|---|---|
| 2d | C7-Methyl | 148–150 | 1745, 1680 | δ 2.10 (s, 3H, CH₃), δ 3.90 (s, 3H, OCH₃) |
| 2e | C7-Isopropyl | 162–164 | 1740, 1675 | δ 1.25 (d, 6H, CH(CH₃)₂), δ 3.85 (s, 3H, OCH₃) |
| 2g | C7,7-Dimethyl | 170–172 | 1735, 1690 | δ 1.35 (s, 6H, 2×CH₃), δ 3.95 (s, 3H, OCH₃) |
- Melting Points : Larger substituents (e.g., isopropyl in 2e ) increase melting points due to enhanced van der Waals interactions.
- IR Spectroscopy : Electron-withdrawing groups (e.g., ketones) lower C=O stretching frequencies, as seen in 2d (1745 cm⁻¹) vs. 2g (1735 cm⁻¹) .
Computational Insights into Conformational Stability
Spartan’18 calculations () revealed that substituents and fused rings dictate conformational preferences:
- Lowest Energy Conformers: Methyl-substituted 2d exhibited greater conformational flexibility compared to dimethyl-substituted 2g, which adopted a rigid, chair-like pyranopyran structure.
- DFT Analysis: Electron-withdrawing groups at C5 (e.g., ketones in 2d–2g) stabilized the enol tautomer, influencing reactivity in nucleophilic additions .
Biological Activity
Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate is a bicyclic compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems in ways that can lead to therapeutic benefits. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C10H16O3 and a molecular weight of approximately 184.24 g/mol. The compound features a furan and pyran ring structure, which contributes to its reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions (MCRs) or cyclization processes. These methods allow for the efficient production of this compound with controlled yields:
- Cyclization of Furan Derivatives : Involves the reaction of furan derivatives with pyran precursors in the presence of catalysts.
- Continuous Flow Synthesis : An industrially scalable method that enhances yield and control over reaction parameters.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biochemical pathways. It may act as an inhibitor or activator of specific enzymes, influencing metabolic processes.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various strains:
- In vitro Studies : Compounds synthesized from this compound have shown effective antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, MIC values were reported as low as 12.4 μM against S. aureus .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 12.4 |
| Bacillus cereus | 16.5 |
| Escherichia coli | 16.1 |
| Klebsiella pneumoniae | 16.4 |
Cytotoxicity Studies
The compound has also been evaluated for its cytotoxic effects on cancer cell lines:
- Cell Lines Tested : Studies have shown that this compound exhibits cytotoxic activity against various tumor cell lines, with IC50 values indicating significant potential for further development in cancer therapeutics.
| Cell Line | IC50 (μM) |
|---|---|
| KB (human cervical cancer) | <5 |
| A549 (lung cancer) | <6 |
Case Studies
- Antifibrotic Agents : In a study focusing on antifibrotic properties, derivatives of this compound were tested for their ability to inhibit the activation of hepatic stellate cells (LX2). Results indicated that certain compounds showed promising inhibitory effects at concentrations as low as 10 μM .
- Enzyme Interaction Studies : Researchers have utilized this compound to investigate its interactions with specific enzymes involved in metabolic pathways, revealing its potential as a modulator in biochemical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
